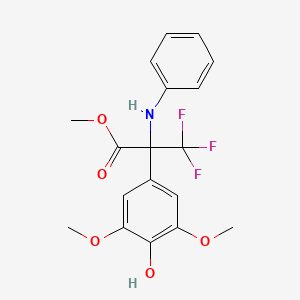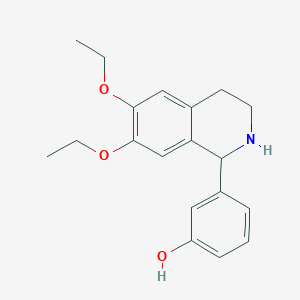![molecular formula C20H29N3O2S B11506298 N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-propylpyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B11506298.png)
N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-propylpyrimidin-2-YL)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-propylpyrimidin-2-YL)sulfanyl]acetamide is a complex organic compound that features a unique combination of adamantane, pyrimidine, and acetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-propylpyrimidin-2-YL)sulfanyl]acetamide typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction.
Pyrimidine Derivative Synthesis: The pyrimidine ring is synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol to introduce the sulfanyl group.
Amide Bond Formation: Finally, the adamantane derivative and the pyrimidine derivative are coupled through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-propylpyrimidin-2-YL)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-propylpyrimidin-2-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the lipophilicity of molecules, potentially improving their ability to cross cell membranes. The pyrimidine ring can interact with nucleic acids and proteins, while the sulfanyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity.
類似化合物との比較
Similar Compounds
- N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-methylpyrimidin-2-YL)sulfanyl]acetamide
- N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-ethylpyrimidin-2-YL)sulfanyl]acetamide
- N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-butylpyrimidin-2-YL)sulfanyl]acetamide
Uniqueness
N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-propylpyrimidin-2-YL)sulfanyl]acetamide is unique due to the specific combination of its functional groups. The propyl group on the pyrimidine ring provides a distinct steric and electronic environment, potentially leading to unique biological and chemical properties compared to its analogs.
特性
分子式 |
C20H29N3O2S |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
N-(1-adamantylmethyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H29N3O2S/c1-2-3-16-7-17(24)23-19(22-16)26-11-18(25)21-12-20-8-13-4-14(9-20)6-15(5-13)10-20/h7,13-15H,2-6,8-12H2,1H3,(H,21,25)(H,22,23,24) |
InChIキー |
UASHOOVUVOQKBP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NCC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11506230.png)
![N-(1-cyclohexyl-1H-benzimidazol-5-yl)-2-[(4-fluorobenzyl)sulfanyl]benzamide](/img/structure/B11506247.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B11506251.png)
![5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11506256.png)

![4-chloro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11506270.png)
![methyl N-{[4-(trifluoromethyl)phenyl]carbonyl}-L-valinate](/img/structure/B11506280.png)
![(2Z)-N-(2-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11506291.png)
![5-[(Carboxymethyl)sulfanyl]-4-methyl-2-piperidino-1,3-dithiol-1-ium](/img/structure/B11506303.png)
![N,N'-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide](/img/structure/B11506310.png)
![7-Phenyl-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine](/img/structure/B11506311.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11506312.png)
![15-butyl-11-(4-fluorophenyl)-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11506313.png)
